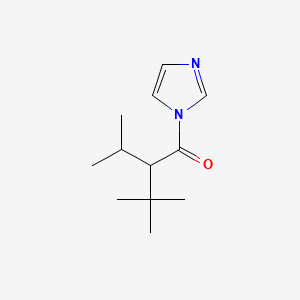
2(1H)-Quinolinone, 4-azido-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 4-azido-3-phenyl- is a compound that belongs to the class of quinolinones, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an azido group (-N₃) at the 4-position and a phenyl group (-C₆H₅) at the 3-position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-azido-3-phenyl- typically involves the introduction of the azido group into the quinolinone structure. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-3-phenylquinolinone, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the chlorine atom by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 4-azido-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, forming different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form fused nitrogen heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used in cyclization reactions to form fused nitrogen heterocycles.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used in reduction reactions to convert the azido group to an amine group.
Major Products Formed
Indoles and Azepines: Formed through cyclization reactions.
Amines: Formed through reduction reactions.
科学的研究の応用
2(1H)-Quinolinone, 4-azido-3-phenyl- has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 4-azido-3-phenyl- involves its interaction with biological targets, such as enzymes and receptors. The azido group can form reactive intermediates, such as nitrenium ions, which can covalently modify nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or the disruption of DNA function, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Azido-3-phenylquinoline: Similar structure but lacks the carbonyl group at the 2-position.
4-Azido-3-phenylpyridazine: Contains a pyridazine ring instead of a quinolinone ring.
Uniqueness
2(1H)-Quinolinone, 4-azido-3-phenyl- is unique due to the presence of both the azido and phenyl groups on the quinolinone scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
| 108832-08-2 | |
分子式 |
C15H10N4O |
分子量 |
262.27 g/mol |
IUPAC名 |
4-azido-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10N4O/c16-19-18-14-11-8-4-5-9-12(11)17-15(20)13(14)10-6-2-1-3-7-10/h1-9H,(H,17,20) |
InChIキー |
WPMKBEHWGBVZPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
